molecular formula C22H29NO B15152213 3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol

3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol

Cat. No.: B15152213
M. Wt: 323.5 g/mol
InChI Key: PKBJXKBRDPQZEK-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems in industrial settings ensures scalability and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6-diphenyl-4-pro

Properties

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

3-ethyl-2,6-diphenyl-4-propylpiperidin-4-ol

InChI

InChI=1S/C22H29NO/c1-3-15-22(24)16-20(17-11-7-5-8-12-17)23-21(19(22)4-2)18-13-9-6-10-14-18/h5-14,19-21,23-24H,3-4,15-16H2,1-2H3

InChI Key

PKBJXKBRDPQZEK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(NC(C1CC)C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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